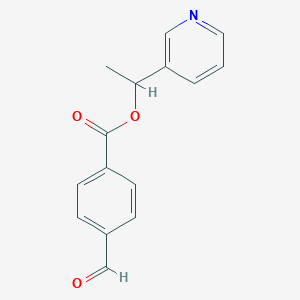

1-Pyridin-3-ylethyl 4-formylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

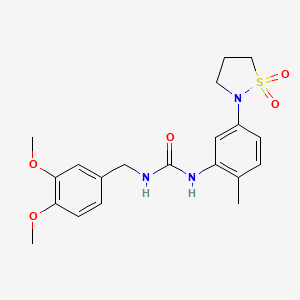

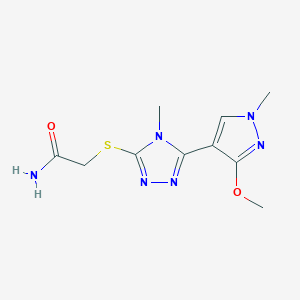

1-Pyridin-3-ylethyl 4-formylbenzoate is a chemical compound with the molecular formula C15H13NO3 . It is a substituted pyridine, which is a class of compounds that are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines, such as 1-Pyridin-3-ylethyl 4-formylbenzoate, has been reported in various studies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

“1-Pyridin-3-ylethyl 4-formylbenzoate” serves as an intermediate in the synthesis of complex organic molecules. Its pyridine moiety can act as a ligand in transition metal complexes, which are pivotal in catalysis. The formyl group can undergo various organic reactions, such as the Vilsmeier-Haack reaction, to form aldehydes that are key intermediates in the synthesis of heterocyclic compounds .

Pharmaceutical Research

This compound is valuable in pharmaceutical research for the development of new drugs. Its structural motif is found in many biologically active molecules, and modifications to its core structure can lead to the discovery of compounds with potential therapeutic effects. For instance, derivatives of pyridine are known to exhibit anti-inflammatory and analgesic properties .

Material Science

In material science, “1-Pyridin-3-ylethyl 4-formylbenzoate” can be used to create novel polymers with specific properties. The pyridine ring can interact with various materials to alter their electrical and mechanical properties, making it useful in the development of advanced materials for electronics and construction .

Agrochemical Development

The pyridine ring is a common structure in agrochemicals. This compound could be used as a starting point for the synthesis of pesticides and herbicides. Its chemical reactivity allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment .

Dye and Pigment Industry

Due to its aromatic structure and the presence of a formyl group, “1-Pyridin-3-ylethyl 4-formylbenzoate” can be involved in the synthesis of dyes and pigments. It can be used to produce colorants with various shades and properties that are applicable in textiles, inks, and coatings .

Analytical Chemistry

This compound can be used as a reagent or a standard in analytical chemistry for the quantification and identification of substances. Its distinct spectroscopic properties, such as UV-Vis absorption and fluorescence, make it suitable for use in chromatography and spectrometry .

Eigenschaften

IUPAC Name |

1-pyridin-3-ylethyl 4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(14-3-2-8-16-9-14)19-15(18)13-6-4-12(10-17)5-7-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHNIDEHFYKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)OC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

![Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2559044.png)